3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one
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Description
3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one, also known as spirotetramat, is a systemic insecticide used to control a wide range of pests in agriculture. It was first introduced by Bayer CropScience in 2008 and has since gained popularity due to its effectiveness and low toxicity.
Scientific Research Applications
Anticonvulsant Activity
Compounds structurally related to 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one have been synthesized and evaluated for anticonvulsant activities. For instance, a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives showed significant anticonvulsant effects in the MES test, highlighting the potential of azaspirodecanone derivatives in epilepsy treatment (Obniska, Kamiński, & Tatarczyńska, 2006).
Antiviral Activity
Research has also demonstrated the antiviral potential of 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus and influenza virus, underscoring their relevance in developing new antiviral drugs. Compounds with specific substitutions showed inhibitory effects on coronavirus replication, suggesting the versatility of the azaspiro[4.5]decan-3-one scaffold in antiviral drug development (Apaydın et al., 2019).
Anticancer Properties
Another avenue of research involves examining the anticancer activities of azaspirodecanone derivatives. Azaspirane, a specific compound within this class, showed significant growth inhibition and induced apoptosis in multiple myeloma cells. This compound's ability to inhibit key signaling pathways and reduce cytokine secretion in the bone marrow milieu points to its potential as a therapeutic agent in treating multiple myeloma (Hamasaki et al., 2005).
Antihypertensive Effects
Furthermore, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been prepared and screened for antihypertensive activity, demonstrating the potential of azaspirodecanone compounds in cardiovascular disease management. This research underscores the diverse biological activities of these compounds and their potential in developing new therapeutics (Caroon et al., 1981).
Properties
IUPAC Name |
1-propan-2-yl-2-azaspiro[3.6]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-9(2)10-12(11(14)13-10)7-5-3-4-6-8-12/h9-10H,3-8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVJZPUXUJNRRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCCCCC2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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